Imanixil

Descripción general

Descripción

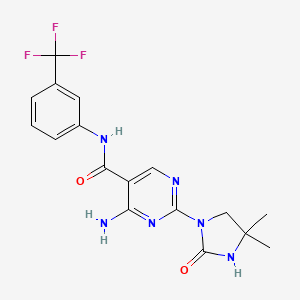

Es un potente compuesto reductor del colesterol que inhibe la producción de lipoproteínas de muy baja densidad (VLDL) y, en consecuencia, atenúa el desarrollo de la aterosclerosis . La fórmula molecular de Imanixil es C17H17F3N6O2, y es conocido por sus propiedades hipolipemiantes e hipolipoproteinémicas .

Métodos De Preparación

Imanixil se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 1-imidazolidinecarboximidamida, 4,4-dimetil-2-oxo- con (2{E})-2-ciano-3-etoxi-{N}-[3-(trifluorometil)fenil]acrilamida en alcohol isopropílico a 82 °C . El compuesto generalmente se obtiene como un sólido blanco o blanquecino . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente implica técnicas de síntesis orgánica estándar y procesos de purificación.

Análisis De Reacciones Químicas

Imanixil experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución, donde uno o más átomos en la molécula son reemplazados por otros átomos o grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Química: Imanixil se utiliza como herramienta de investigación para estudiar el metabolismo de los lípidos y la regulación del colesterol.

Biología: El compuesto se utiliza para investigar los mecanismos de absorción y metabolismo de los lípidos en los sistemas biológicos.

Medicina: this compound se ha estudiado por sus posibles efectos terapéuticos en el tratamiento de la hiperlipidemia y la aterosclerosis.

Mecanismo De Acción

Imanixil ejerce sus efectos induciendo la vía del receptor de lipoproteínas de baja densidad (LDLR). Inhibe la producción de lipoproteínas de muy baja densidad (VLDL), lo que lleva a una reducción de los niveles de colesterol en suero . El mecanismo de acción del compuesto implica la inhibición de la síntesis de colesterol y la promoción de la eliminación del colesterol del torrente sanguíneo. Esto da como resultado niveles disminuidos de VLDL, lipoproteína de densidad intermedia (IDL) y colesterol de lipoproteína de baja densidad (LDL), mientras que aumenta los niveles de colesterol de lipoproteína de alta densidad (HDL) .

Comparación Con Compuestos Similares

Imanixil es único en su capacidad para inducir la vía del receptor de LDL e inhibir la producción de VLDL. Compuestos similares incluyen:

Si bien tanto Aminexil como Minoxidil se utilizan en el cuidado del cabello, la aplicación principal de this compound es en la regulación del colesterol y la prevención de la aterosclerosis, lo que destaca su singularidad en el campo del metabolismo de los lípidos .

Actividad Biológica

Imanixil, also known as HOE-402 or SAR-088, is a small molecule drug primarily developed for its cholesterol-lowering effects. Originally developed by Sanofi, it targets cholesterol metabolism and has been studied for its potential in treating hyperlipidemias. Despite its promising biological activity, this compound's development has been discontinued after reaching Phase 2 clinical trials .

This compound functions as a cholesterol inhibitor , impacting the metabolism of lipoproteins in the liver. The primary mechanism involves the induction of the LDL receptor (LDLR) pathway, which enhances the clearance of low-density lipoprotein (LDL) from the bloodstream. This mechanism was demonstrated in various animal models, where this compound treatment led to significant reductions in serum cholesterol levels .

Research Findings

- Cholesterol Reduction : In studies involving LDLR-deficient mice, this compound was shown to reduce serum cholesterol levels by up to 73%, indicating its effectiveness even in the absence of functional LDL receptors . The compound effectively reduced very low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL) levels while increasing high-density lipoprotein (HDL) levels.

- Impact on Lipoprotein Production : this compound treatment resulted in a more than 50% reduction in hepatic production of VLDL triglycerides and cholesterol, suggesting a direct effect on liver metabolism rather than merely altering intestinal cholesterol absorption .

- Induction of LDL Receptors : The compound's ability to induce LDL receptor mRNA levels was confirmed through Northern blotting experiments, demonstrating a significant increase in receptor protein synthesis, which is crucial for LDL uptake from circulation .

Case Studies

A notable study involved administering this compound to wild-type and genetically modified mice with varying LDLR statuses. The results highlighted:

- Serum Cholesterol Levels :

- Wild-type mice: Maximal reduction of 53%

- LDLR+/0 mice: Maximal reduction of 56%

- LDLR0/0 mice: Maximal reduction of 73%

This data illustrates that while the LDL receptor plays a role in mediating some effects of this compound, the compound also exerts significant actions independent of this pathway .

Summary of Biological Activities

Clinical Trial Phases

| Phase | Status | Indication |

|---|---|---|

| Phase 2 | Discontinued | Hyperlipidemias |

Propiedades

IUPAC Name |

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N6O2/c1-16(2)8-26(15(28)25-16)14-22-7-11(12(21)24-14)13(27)23-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,23,27)(H,25,28)(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSNOPLQVRUIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997116 | |

| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75689-93-9 | |

| Record name | Imanixil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075689939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMANIXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8892KM4U61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.